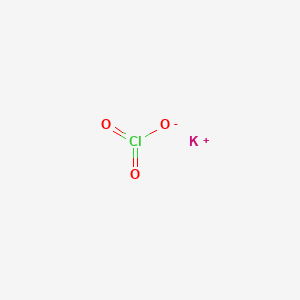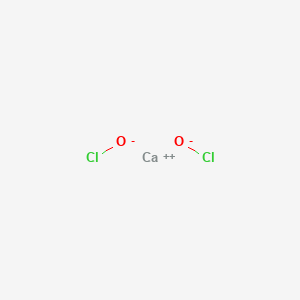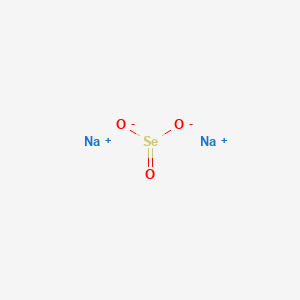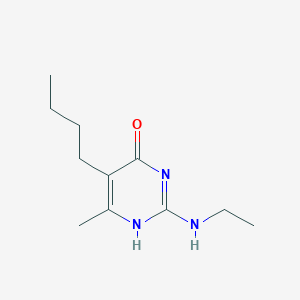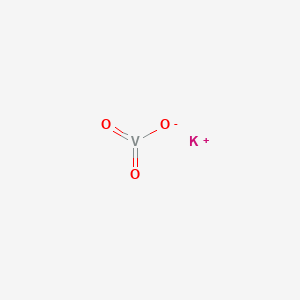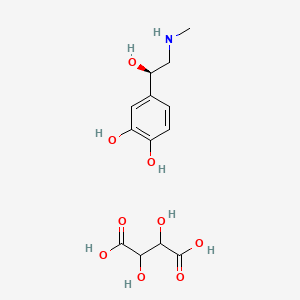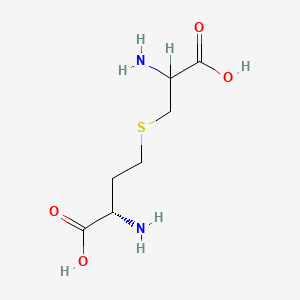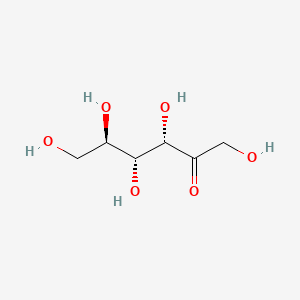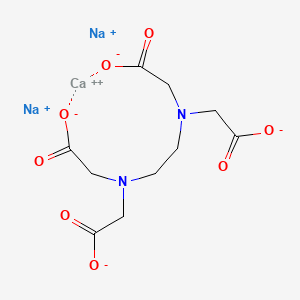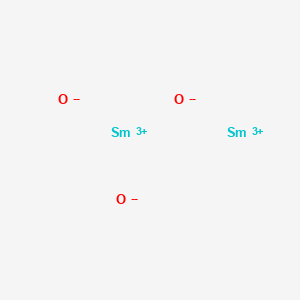
Samarium oxide
Vue d'ensemble
Description
Samarium(III) oxide (Sm2O3) is a chemical compound . It readily forms on the surface of samarium metal under humid conditions or temperatures in excess of 150°C in dry air . Similar to rust on metallic iron, this oxide layer spalls off the surface of the metal, exposing more metal to continue the reaction . It is commonly white to off yellow in color and is often encountered as a highly fine dust-like powder .
Synthesis Analysis
Samarium(III) oxide may be prepared by two methods :- Thermal decomposition of samarium(III) carbonate, hydroxide, nitrate, oxalate, or sulfate .
- By burning the metal in air or oxygen at a temperature above 150 °C .
Molecular Structure Analysis
The molecular structure of Samarium Oxide was studied through X-ray diffraction, scanning electron microscopy, thermal analysis, and FT-IR spectroscopy .Chemical Reactions Analysis
Samarium reacts slowly with oxygen, O2, tarnishing the surface, under normal conditions. Samarium burns readily, forming Sm(III) oxide, Sm2O3 . Samarium(III) oxide dissolves in mineral acids, forming salts upon evaporation and crystallization .Physical And Chemical Properties Analysis
Samarium(III) oxide has a molar mass of 348.72 g/mol, appears as yellow-white crystals, and has a density of 8.347 g/cm3 . It is insoluble in water . Its melting point is 2,335 °C and it has a cubic crystal structure .Applications De Recherche Scientifique
Optoelectronics
Samarium oxide has been used in the fabrication of optoelectronic devices . It has been used in the production of tellurite glass , which is used in optoelectronics . The introduction of samarium oxide nanoparticles in tellurite glass has been found to improve the optical properties of the glass, making it beneficial for optoelectronic devices .
Infrared Absorption
Samarium(III) oxide is used in optical and infrared absorbing glass to absorb infrared radiation . This makes it useful in various applications where controlling or manipulating infrared radiation is necessary.
Neutron Absorber
In the field of nuclear power, samarium oxide is used as a neutron absorber in control rods for nuclear power reactors . This is crucial for controlling the rate of fission in nuclear reactors.
Catalyst
Samarium oxide serves as a catalyst for the dehydration and dehydrogenation of primary and secondary alcohols . It’s also used in the dehydration of 2-alkanols to 1-alkenes .
Preparation of Other Samarium Salts
Another significant application of samarium(III) oxide involves the preparation of other samarium salts . These salts can have various uses in different fields of science and technology.
Magnetic Materials
Samarium-doped copper–iron oxide ferrites have shown improved electrical conductivity, and dielectric, magnetic, and optical properties . These ferrites hold promise as a potential material for optoelectronic applications .
Thermoelectric Devices
Samarium oxide has vital roles in various applications such as lasers, phosphors, magnets, thermoelectric devices , etc .
Oxidative Coupling of Methane (OCM)
Samarium oxide is used as a catalyst for the oxidative coupling of methane (OCM) . This is a significant process in the petrochemical industry for the direct conversion of methane into ethylene and other hydrocarbons.
Mécanisme D'action
Target of Action
Samarium oxide, also known as Samarium(III) oxide, primarily targets ammonia in the context of electrooxidation reactions . It is also used in optical and infrared absorbing glass to absorb infrared radiation . Additionally, it is used as a neutron absorber in control rods for nuclear power reactors .
Mode of Action
Samarium oxide interacts with its targets through various mechanisms. In the context of ammonia electrooxidation, Sm2+ ions in samarium oxide play an indispensable role . These ions boost the ammonia electrooxidation reaction on the anodes, leading to hydrogen generation in a non-aqueous electrolyte .
In the context of optical and infrared absorbing glass, samarium oxide absorbs infrared radiation . As a neutron absorber in control rods for nuclear power reactors, it helps control the rate of fission .
Biochemical Pathways
Samarium oxide affects several biochemical pathways. It plays a role in the ammonia-to-hydrogen conversion process, which is a promising approach to address the challenges associated with the direct usage of ammonia .
In the context of Pseudomonas aeruginosa, samarium oxide nanoparticles have been shown to inhibit biofilm formation and decrease virulence factors, including pyocyanin, protease, and hemolytic activity .
Pharmacokinetics
It is known that samarium(iii) oxide is insoluble in water , which could impact its absorption and distribution in biological systems.
Result of Action
The action of samarium oxide results in various molecular and cellular effects. For instance, in the ammonia electrooxidation reaction, the presence of Sm2+ ions leads to high and stable electrocatalytic activities .
In the context of Pseudomonas aeruginosa, samarium oxide nanoparticles significantly inhibit biofilm formation and decrease virulence factors . This suggests that samarium oxide nanoparticles could potentially be used in antibacterial chemotherapy .
Action Environment
The action, efficacy, and stability of samarium oxide can be influenced by various environmental factors. For instance, the ammonia electrooxidation reaction facilitated by samarium oxide occurs in a non-aqueous electrolyte .
In the context of Pseudomonas aeruginosa, the effectiveness of samarium oxide nanoparticles in inhibiting biofilm formation and decreasing virulence factors was observed under laboratory conditions
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
oxygen(2-);samarium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sm/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTOIHSPIPYAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm2O3, O3Sm2 | |
| Record name | Samarium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Samarium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925575 | |
| Record name | Samarium(3+) oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Yellow-white solid; [Merck Index] Insoluble in water; Soluble in acids; [Hawley] | |
| Record name | Samarium oxide (Sm2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2156 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Samarium oxide | |
CAS RN |
12060-58-1, 12651-06-8 | |
| Record name | Samarium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium oxide (Sm2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium(3+) oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium (III) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAMARIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91N8739X2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of samarium oxide?
A1: The molecular formula of samarium oxide is Sm₂O₃. Its molecular weight is 348.72 g/mol.
Q2: Is there any spectroscopic data available for samarium oxide?
A2: Yes, several spectroscopic techniques have been used to characterize samarium oxide. * X-ray diffraction (XRD) studies reveal its crystalline structure. [, , , , , ]* Fourier transform infrared spectroscopy (FTIR) and Raman spectroscopy provide information about the vibrational modes of Sm-O bonds. [, , , , ]* X-ray photoelectron spectroscopy (XPS) helps determine the elemental composition and oxidation states of samarium. []
Q3: Is samarium oxide compatible with other materials for composite applications?
A4: Yes, research shows successful incorporation of samarium oxide in various composites:* Polymer composites: EPDM rubber [, , ], cellulose acetate films [].* Glass and ceramics: Zinc oxide varistors [], tellurite glasses [, , ], wollastonite glass-ceramics [], borate glasses [, ].* Metal matrix composites: Magnesium nanocomposites [, ].
Q4: How does the addition of samarium oxide affect the properties of these materials?
A4: The impact of Sm₂O₃ depends on the material and its concentration. Some observed effects include:
- Improved mechanical properties: Increased tensile strength and hardness in EPDM rubber [] and magnesium nanocomposites [].
- Enhanced optical properties: Modified refractive index, absorption spectra, and band gap energy in tellurite and borate glasses. [, , , , ]
- Modified electrical properties: Influenced conductivity in zinc oxide varistors [] and borate glasses. []
Q5: Does samarium oxide exhibit catalytic activity?
A6: Yes, samarium oxide has shown promising catalytic properties in various reactions:* Oxidative coupling of methane: Sm₂O₃, especially when doped with alkali metals like lithium, displays activity and selectivity towards C2 hydrocarbons formation. [, ]* CO2 methanation: Sm₂O₃-supported Ni, Co-Ni, and Ru-Ni catalysts exhibit activity for converting CO2 to methane. []* Oxidation of sulfides: Sm₂O₃ acts as a catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide. []* Organic synthesis: Sm₂O₃ nanoparticles have been explored as heterogeneous Brønsted acid catalysts. [, ]
Q6: What are the advantages of using samarium oxide as a catalyst?
A8: * Elemental sustainability: Compared to some precious metal catalysts, samarium is relatively abundant. []* Heterogeneous nature: Sm₂O₃ can be easily separated from the reaction mixture, simplifying product purification. []* Recyclability: Sm₂O₃ catalysts often exhibit good recyclability without significant loss of activity. []
Q7: Are there any computational studies on samarium oxide and its applications?
A7: While computational studies specifically focused on Sm₂O₃ for the mentioned applications are limited in the provided papers, this area holds potential for future research. For instance, density functional theory (DFT) calculations could provide insights into the electronic structure and surface properties of Sm₂O₃, aiding catalyst design and optimization.
Q8: How do modifications to samarium oxide's structure affect its activity?
A8: Research indicates that doping Sm₂O₃ with other elements significantly impacts its properties:
- Alkali metal doping (e.g., Li): Enhances C2 selectivity in oxidative coupling of methane. []
- Transition metal doping (e.g., Ni, Co, Ru): Influences activity and selectivity in CO2 methanation. []
- Antimony doping (in ATO): Affects thermal aging and electrical properties in EPDM rubber composites. []
Q9: Are there specific formulation strategies to improve the stability or performance of Sm₂O₃?
A11: * Nanoparticle synthesis: Producing Sm₂O₃ nanoparticles with controlled size and morphology can enhance surface area and catalytic activity. [, , , ]* Support materials: Using Sm₂O₃ as a support for other catalytic metals can improve dispersion and metal-support interactions. []* Surface modifications: Functionalizing the surface of Sm₂O₃ with organic ligands can improve its stability and dispersibility in different media. []
Q10: What are some other applications of samarium oxide?
A12: * Nuclear nanomedicine: Isotope-enriched Sm₂O₃ nanoparticles are being explored for targeted radionuclide therapy. [, ]* Optical devices: Sm₂O₃ doped glasses are studied for potential applications in lasers, amplifiers, and non-linear optical devices. [, , ]* Electronics: Sm₂O₃ thin films have been investigated for applications in transistors and resistive random access memories (RRAM). [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



